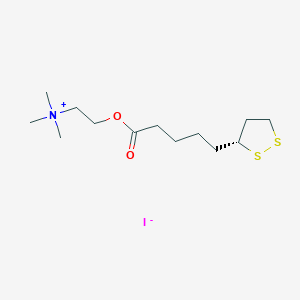
(R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dithiolane ring and a quaternary ammonium group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide typically involves multiple steps. The process begins with the preparation of the dithiolane ring, followed by the introduction of the pentanoyl group. The final step involves the quaternization of the amine group with methyl iodide to form the quaternary ammonium iodide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dithiolane ring can undergo oxidation to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to the dithiolane ring.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like halides and thiolates can react with the quaternary ammonium group.
Major Products
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of the dithiolane ring.
Substitution: Formation of substituted ammonium salts.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a range of chemical transformations.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The dithiolane ring can interact with thiol groups in proteins, making it useful for studying protein function and structure.
Medicine
In medicine, ®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with thiol groups in proteins and other biological molecules. The dithiolane ring can form reversible disulfide bonds with thiol groups, affecting the function and structure of the target molecules. The quaternary ammonium group can also interact with negatively charged sites on proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- ®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride
- ®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium bromide
Uniqueness
The iodide version of this compound is unique due to the presence of the iodide ion, which can influence its solubility, reactivity, and interaction with biological molecules. The iodide ion can also participate in specific chemical reactions that other halides may not, making this compound particularly interesting for certain applications.
Properties
Molecular Formula |
C13H26INO2S2 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C13H26NO2S2.HI/c1-14(2,3)9-10-16-13(15)7-5-4-6-12-8-11-17-18-12;/h12H,4-11H2,1-3H3;1H/q+1;/p-1/t12-;/m1./s1 |
InChI Key |
GCPHLIUMXDPNDT-UTONKHPSSA-M |
Isomeric SMILES |
C[N+](C)(C)CCOC(=O)CCCC[C@@H]1CCSS1.[I-] |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCCCC1CCSS1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















